N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.
Oxazole Formation: The oxazole moiety is synthesized separately through a cyclization reaction involving a nitrile and an aldehyde.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesisers, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a dopamine receptor ligand, particularly for the D4 receptor.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective ligand for the D4 dopamine receptor, modulating neurotransmitter release and receptor activity. This interaction involves binding to the receptor’s active site, influencing signal transduction pathways that regulate mood, cognition, and motor functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective D4 dopamine receptor ligand.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar piperazine and phenyl groups.
Uniqueness
N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of a piperazine ring, chlorophenyl group, and oxazole moiety, which confer specific binding properties and biological activities. Its selective affinity for the D4 dopamine receptor distinguishes it from other compounds with broader receptor activity .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCVBJNYIMFKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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